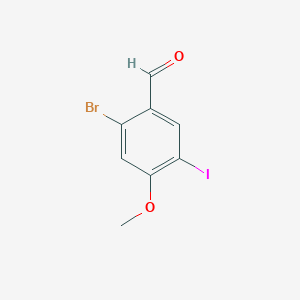

2-Bromo-5-iodo-4-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrIO2 |

|---|---|

Molecular Weight |

340.94 g/mol |

IUPAC Name |

2-bromo-5-iodo-4-methoxybenzaldehyde |

InChI |

InChI=1S/C8H6BrIO2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-4H,1H3 |

InChI Key |

OEHYWORTMDDVQS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)C=O)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 5 Iodo 4 Methoxybenzaldehyde

Retrosynthetic Analysis and Strategic Disconnections Employed for Multi-Substituted Benzaldehydes

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. youtube.comyoutube.comyoutube.com For 2-Bromo-5-iodo-4-methoxybenzaldehyde, several logical disconnections can be proposed.

The primary disconnections involve the carbon-halogen (C-Br, C-I) and carbon-carbon (C-CHO) bonds. The aldehyde group can be introduced in the final step via formylation of a suitable aryl precursor, a common strategy that avoids subjecting the reactive aldehyde to harsh conditions in earlier steps. wikipedia.orgresearchgate.net This leads to a key intermediate: 1-bromo-4-iodo-2-methoxybenzene.

Further disconnection of the aryl-halogen bonds offers multiple pathways:

Pathway A: Disconnect the C-I bond first, leading back to 2-bromo-4-methoxyanisole. This precursor could potentially be synthesized from the bromination of 4-methoxyanisole (p-anisaldehyde).

Pathway B: Disconnect the C-Br bond first, suggesting 4-iodo-3-methoxyanisole as an intermediate.

Pathway C: Disconnect both C-Br and C-I bonds, leading back to a simpler precursor like 4-methoxybenzaldehyde (B44291) or anisole (B1667542), upon which the halogens and finally the aldehyde group would be installed sequentially.

A key consideration is the directing effect of the substituents. The methoxy (B1213986) group (-OCH₃) is a strong ortho-, para-directing activator, while the aldehyde group (-CHO) is a meta-directing deactivator. The halogens themselves are ortho-, para-directing deactivators. The interplay of these electronic effects is crucial for planning the sequence of reactions. A convergent synthesis, where different fragments of the molecule are prepared separately before being combined, could also be envisioned. researchgate.net

Exploration and Optimization of Convergent and Divergent Synthetic Routes

Both convergent and divergent synthetic strategies can be applied to construct complex molecules like this compound.

Divergent Synthesis: A divergent approach starts from a central core molecule, which is successively functionalized. wikipedia.org For this target, one could start with 4-methoxybenzaldehyde and sequentially introduce the bromine and iodine atoms. This linear approach requires careful optimization at each step to manage regioselectivity and protect reactive functional groups. For example, the aldehyde might be protected as an acetal (B89532) during halogenation or metalation steps.

The optimization of these routes involves screening different catalysts, reaction conditions (temperature, solvent, base), and protecting groups to maximize the yield of the desired isomer at each step.

Achieving the desired 2-bromo-5-iodo substitution pattern on a 4-methoxybenzaldehyde framework is a significant regiochemical challenge. The powerful ortho-, para-directing influence of the methoxy group and the meta-directing nature of the aldehyde group must be carefully managed.

Starting from 4-methoxybenzaldehyde, electrophilic bromination would be expected to occur ortho to the methoxy group, at the C3 or C5 position. However, the C2 position is also activated. Direct halogenation of anisole itself typically yields a mixture of ortho- and para-isomers. brainly.in To achieve the specific substitution pattern, a multi-step sequence is necessary.

A plausible route could start with the bromination of a precursor like 4-methoxyphenol (B1676288) or anisole. The strong activating effect of the hydroxyl or methoxy group would direct the bromine to the ortho position (C2). Subsequent iodination would then be directed by both the methoxy and bromo substituents. N-Iodosuccinimide (NIS) is a common reagent for such iodinations. Palladium-catalyzed methods using N-halosuccinimides as the oxidant can also provide high regioselectivity, sometimes offering products that are complementary to those from traditional electrophilic aromatic substitution. organic-chemistry.orgacs.org

Table 1: Selected Reagents for Regioselective Halogenation

| Reaction | Reagent(s) | Typical Conditions | Notes |

|---|---|---|---|

| Bromination | Br₂ in Acetic Acid | Room Temperature | Classic electrophilic bromination; regioselectivity can be an issue. brainly.in |

| N-Bromosuccinimide (NBS) | Acetonitrile, reflux | Milder brominating agent, often used for allylic/benzylic bromination but also for activated rings. | |

| Pd(OAc)₂ / N-Bromosuccinimide | Dichloroethane, 100 °C | Palladium-catalyzed C-H bromination can offer alternative regioselectivity. organic-chemistry.org | |

| Iodination | I₂ / HIO₃ | Acetic Acid, H₂SO₄ | Strong iodinating conditions for activated and deactivated rings. |

| N-Iodosuccinimide (NIS) | Acetonitrile or DMF | Mild and effective iodinating agent for many substrates. |

This table is generated based on common laboratory practices and may require optimization for specific substrates.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-X bonds, and they are central to the synthesis of highly functionalized aromatic compounds. nobelprize.org Reactions like Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (forming C-N or C-O bonds) allow for the sequential and controlled introduction of substituents. acs.orgnih.gov

For the synthesis of this compound, a strategy could begin with a dihalogenated precursor, such as 2,5-dibromo-4-methoxyanisole. One of the bromine atoms could be selectively converted into an iodine atom via a Finkelstein-type reaction or, more controllably, through a sequence of lithium-halogen exchange followed by quenching with an iodine source. Alternatively, a Suzuki-Miyaura coupling could be used to introduce a functional group that is later converted to the aldehyde. The differential reactivity of C-Br and C-I bonds in palladium catalysis (C-I is typically more reactive) can be exploited to achieve selective functionalization.

Table 2: Application of Palladium-Catalyzed Reactions in Synthesis

| Reaction Name | Coupling Partners | Catalyst/Ligand Example | Application |

|---|---|---|---|

| Suzuki-Miyaura | Aryl-Halide + Aryl-Boronic Acid/Ester | Pd(PPh₃)₄, SPhos, XPhos | Can be used to build the aromatic core or introduce side chains. nobelprize.org |

| Sonogashira | Aryl-Halide + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Introduction of an ethynyl (B1212043) group, which can be later hydrated to form a carbonyl or other functional groups. |

| Buchwald-Hartwig | Aryl-Halide + Amine/Alcohol | Pd₂(dba)₃, BINAP | While not for direct synthesis of the target, useful for creating complex precursors with N or O linkages. acs.org |

This table provides a conceptual overview; specific conditions are highly substrate-dependent.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. numberanalytics.comchem-station.com It utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a nucleophilic aryllithium species that can react with an electrophile. wikipedia.orgorganic-chemistry.org

The methoxy group is a well-established DMG. wikipedia.orguwindsor.ca Therefore, a synthetic route could commence with 3-iodoanisole. Treatment with a strong base like n-butyllithium would lead to deprotonation at the C2 position, directed by the methoxy group. Quenching this lithiated species with a bromine source (e.g., 1,2-dibromoethane (B42909) or CBr₄) would install the bromine atom at the desired position. The final aldehyde functionality could then be introduced at the C4 position through various methods. Alternatively, starting with 4-methoxybenzaldehyde (with the aldehyde protected as an acetal), DoM could be used to introduce the bromine at C2, followed by a separate iodination step. The hierarchy of directing groups is critical; stronger DMGs can override the directing effects of weaker ones. uwindsor.ca

The target molecule, this compound, is achiral. Therefore, stereocontrolled synthesis is not directly required for its construction. However, this section becomes relevant if the synthetic route involves chiral intermediates or if the benzaldehyde (B42025) is a precursor for a more complex, chiral molecule. For instance, if this molecule were a building block for a natural product or a pharmaceutical agent with stereocenters, the synthesis of its precursors might require stereocontrolled reactions. researchgate.net

Methods such as asymmetric hydrogenation, enantioselective epoxidation, or the use of chiral auxiliaries could be employed in the synthesis of side chains or other fragments before they are attached to the aromatic ring. rsc.org For example, if a chiral side chain were to be introduced via a cross-coupling reaction, its synthesis would rely on stereocontrolled methods.

Introducing the aldehyde group late in the synthesis is often advantageous to avoid its decomposition or unwanted side reactions. Modern organic synthesis offers several reliable methods for converting aryl halides into benzaldehydes.

Formylation via Organometallics: A common method involves generating an organolithium or Grignard reagent from the corresponding aryl halide. This nucleophile is then reacted with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). Subsequent acidic workup hydrolyzes the intermediate to yield the aldehyde. This is a variation of the Bouveault aldehyde synthesis. wikipedia.org

Palladium-Catalyzed Formylation: More recent methods utilize palladium catalysis to achieve formylation under milder conditions. For instance, aryl halides can be subjected to hydroformylation using carbon monoxide and a hydride source (like formate (B1220265) salts) in the presence of a palladium catalyst. rsc.org

One-Pot Reduction/Cross-Coupling: An innovative one-pot, two-step procedure involves the reduction of a Weinreb amide to a stable hemiaminal intermediate, which can then participate in a cross-coupling reaction to form a substituted benzaldehyde. researchgate.netacs.orgrug.nl

Table 3: Comparison of Aldehyde Formation Methods from Aryl Halides

| Method | Precursor | Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Organolithium/DMF | Aryl-Br or Aryl-I | 1. n-BuLi or t-BuLi2. DMF3. H₃O⁺ | Widely applicable, uses common reagents. | Requires cryogenic temperatures; incompatible with electrophilic functional groups. wikipedia.org |

| Grignard/DMF | Aryl-Br or Aryl-I | 1. Mg2. DMF3. H₃O⁺ | Milder than organolithium route. | Can be sluggish; sensitive to moisture. |

| Pd-catalyzed Hydroformylation | Aryl-I or Aryl-Br | CO, H₂ source (e.g., HCOOH), Pd catalyst, ligand | Mild conditions, high functional group tolerance. rsc.org | Requires handling of toxic CO gas and specialized equipment. |

| Deformylative Halogenation (Reverse) | Aldehyde | NaBr, NaI, or HCl | While this is for converting aldehydes to halides, it highlights the reverse transformation's utility. nih.govresearchgate.net | Not a direct formation method, but relevant to functional group interconversion. |

This table summarizes general approaches and their characteristics.

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound involves sequential halogenation and formylation of an anisole-derived precursor. The order and conditions of these reactions are dictated by the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a strongly activating, ortho, para-director, while the aldehyde group (-CHO) is a deactivating, meta-director.

The key transformations are electrophilic aromatic substitution reactions. For bromination and iodination, the mechanism involves the generation of a potent electrophile that attacks the electron-rich benzene (B151609) ring. masterorganicchemistry.comlibretexts.org

Bromination: In the bromination of a methoxy-substituted benzene ring, a Lewis acid catalyst like FeBr₃ is typically used to polarize the Br-Br bond, creating a highly electrophilic "Br⁺" species. libretexts.orgyoutube.com The aromatic ring attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.org The loss of a proton from the ring then restores aromaticity, yielding the brominated product. masterorganicchemistry.com The position of bromination is directed by the existing substituents. For instance, in 4-methoxybenzaldehyde, the methoxy group would direct the incoming electrophile to the positions ortho to it (C2 and C6).

Iodination: Iodination with molecular iodine (I₂) is generally an endothermic and reversible process. libretexts.orgncert.nic.in Therefore, an oxidizing agent such as nitric acid or periodic acid (HIO₄) is required to oxidize I₂ to a more potent electrophilic iodine species (like I⁺) and to consume the HI byproduct, driving the reaction to completion. youtube.comncert.nic.in The mechanism proceeds similarly to bromination, via an arenium ion intermediate. wikipedia.org For substrates with deactivating groups, more powerful iodinating systems, such as a mixture of iodine and potassium iodate (B108269) in sulfuric acid, may be necessary. wikipedia.org

In a potential synthesis of this compound, starting from 4-methoxybenzaldehyde, the first electrophilic substitution (e.g., bromination) would be directed to the C2 position due to the activating ortho, para-directing methoxy group. The subsequent iodination would then be directed by both the methoxy group and the newly introduced bromine atom.

Implementation of Green Chemistry Principles and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the use of environmentally benign methods to reduce waste and energy consumption. rjpn.org The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts, are increasingly being applied to the synthesis of complex molecules. acs.org

A key aspect of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. Research has shown that various reactions, including halogenations, can be performed under solvent-free conditions. nih.govresearchgate.net

Solvent-free reactions, often conducted by heating the neat reactants or using microwave irradiation, can lead to shorter reaction times, higher yields, and simplified product isolation. rjpn.orgmisericordia.edu For instance, the cyclotrimerization of substituted acetophenones has been effectively carried out using methanesulfonic acid as a catalyst under solvent-free conditions. researchgate.net Similarly, the bromination of veratraldehyde (3,4-dimethoxybenzaldehyde), a compound structurally related to the target molecule, has been achieved using KBrO₃ as an in situ bromine source, avoiding the direct use of hazardous molecular bromine. sunankalijaga.org The use of water or other environmentally benign solvents is also a viable strategy for greener halogenations.

| Green Chemistry Approach | Description | Potential Application to Target Synthesis | Reference |

|---|---|---|---|

| Solvent-Free Reaction | Reactants are mixed and heated without a solvent, often with a solid catalyst or under microwave irradiation. | Direct bromination or iodination of a 4-methoxybenzaldehyde precursor could be attempted under solvent-free conditions with a suitable halogen source and catalyst. | nih.govresearchgate.net |

| In Situ Reagent Generation | Using safer precursors to generate the reactive species directly in the reaction mixture. KBrO₃ in acidic conditions can generate Br₂ in situ. | Avoids handling and storage of highly corrosive and toxic liquid bromine. | sunankalijaga.org |

| Benign Solvents (e.g., Water) | Replacing hazardous organic solvents like dichloromethane (B109758) or carbon tetrachloride with water. | Halogenation of phenols and other activated aromatics can be faster in polar solvents. | wikipedia.org |

The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled, which minimizes waste, a core principle of green chemistry. acs.org

For halogenation reactions, various catalytic systems have been developed to replace traditional Lewis acids, which are often used in stoichiometric amounts and are sensitive to moisture. wikipedia.org

Organocatalysis: Thiourea derivatives have been successfully employed as organocatalysts for the mild and selective iodination of activated aromatic compounds using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source. organic-chemistry.org This method is highly regioselective and applicable to a wide range of substrates. organic-chemistry.org The catalyst activates the iodine source, facilitating electrophilic attack on the aromatic ring. organic-chemistry.org

Heterogeneous Catalysis: Using solid-supported catalysts, such as nano-silica sulfuric acid, can simplify reaction work-up and catalyst recovery. researchgate.net These have been used for condensation reactions and could be adapted for halogenation, further reducing the environmental impact. researchgate.net

Metal-based Catalysis: Palladium-catalyzed reactions can achieve halogenation under milder conditions. nih.gov For instance, the ortho-chlorination of anilides has been demonstrated using a palladium catalyst with CuCl₂. nih.gov

| Catalyst Type | Example System | Advantage | Reference |

|---|---|---|---|

| Organocatalyst | Thiourea / 1,3-diiodo-5,5-dimethylhydantoin (DIH) | Mild conditions, high regioselectivity, metal-free. | organic-chemistry.org |

| Heterogeneous Catalyst | Nano-silica sulfuric acid | Environmentally friendly, reusable catalyst, often used in solvent-free conditions. | researchgate.net |

| Homogeneous Metal Catalyst | Palladium / Copper(II) Halide | High efficiency and specific C-H functionalization. | nih.gov |

Flow Chemistry Techniques for Enhanced Reaction Efficiency and Scalability

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for reactions that are highly exothermic, fast, or involve hazardous reagents. rsc.orgresearchgate.net Halogenation reactions, which often use toxic materials like Br₂ and can be highly exothermic, are prime candidates for flow chemistry applications. rsc.org

In a flow reactor, small volumes of reactants are continuously mixed and reacted in a tube or channel. This setup provides superior control over reaction parameters such as temperature, pressure, and stoichiometry.

Key Advantages of Flow Chemistry for Halogenation:

Enhanced Safety: The small reaction volume minimizes the risk associated with hazardous reagents and exothermic events. Toxic chemicals can be generated and consumed in situ, and any leaks are small and more easily contained. rsc.org

Improved Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat dissipation, preventing temperature spikes that can lead to side reactions or decomposition. researchgate.net

Precise Reaction Control: Residence time and reagent ratios can be precisely controlled, leading to improved selectivity and higher yields. researchgate.net

Scalability: Scaling up a reaction in a flow system is achieved by running the process for a longer duration or by using multiple reactors in parallel ("numbering-up"), which is often more straightforward and safer than increasing the size of a batch reactor.

Reactivity and Advanced Transformation Chemistry of 2 Bromo 5 Iodo 4 Methoxybenzaldehyde

Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr) on the Halo-Substituted Aromatic Ring

The reactivity of the benzene (B151609) ring in 2-Bromo-5-iodo-4-methoxybenzaldehyde towards substitution reactions is governed by the electronic effects of its substituents. The methoxy (B1213986) group (-OCH₃) is a strong activating group and directs incoming electrophiles to the ortho and para positions. The bromine (-Br) and iodine (-I) atoms are deactivating yet ortho- and para-directing. Conversely, the aldehyde group (-CHO) is a strong deactivating group and directs incoming electrophiles to the meta position.

Electrophilic Aromatic Substitution (EAS):

The single available position on the aromatic ring (C6) is ortho to the activating methoxy group and the deactivating bromine atom, and meta to the deactivating aldehyde and iodine substituents. The directing effects of the substituents are therefore in conflict. However, the strong activating effect of the methoxy group is expected to dominate, making the C6 position the most likely site for electrophilic attack. Typical EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to yield the 6-substituted product, although harsh reaction conditions might be required due to the presence of three deactivating groups.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Bromo-5-iodo-4-methoxy-6-nitrobenzaldehyde |

| Bromination | Br₂, FeBr₃ | 2,6-Dibromo-5-iodo-4-methoxybenzaldehyde |

| Sulfonation | SO₃, H₂SO₄ | This compound-6-sulfonic acid |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is less common and typically requires the presence of strong electron-withdrawing groups and a good leaving group. In this compound, the aldehyde group does provide some electron-withdrawing character. The iodine and bromine atoms can act as leaving groups. Given that the C-I bond is weaker than the C-Br bond, the iodine at C5 is the more likely site for substitution by a strong nucleophile. The presence of the ortho-bromo and para-methoxy groups would also influence the stability of the Meisenheimer complex intermediate.

Versatile Functionalization of the Aldehyde Moiety

The aldehyde group is one of the most versatile functional groups in organic chemistry, and the aldehyde in this compound is no exception. It can undergo a wide variety of transformations to generate a diverse array of other functional groups and carbon skeletons.

The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) or sodium chlorite (B76162) (NaClO₂). The resulting 2-bromo-5-iodo-4-methoxybenzoic acid is a valuable intermediate for the synthesis of esters, amides, and other carboxylic acid derivatives.

Table 2: Common Oxidation Reactions of this compound

| Reagent | Product |

|---|---|

| KMnO₄, NaOH, H₂O, then H₃O⁺ | 2-Bromo-5-iodo-4-methoxybenzoic acid |

| Ag₂O, THF, H₂O | 2-Bromo-5-iodo-4-methoxybenzoic acid |

The aldehyde can be selectively reduced to a primary alcohol or completely reduced to a methyl group.

Reduction to Alcohols: Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can efficiently reduce the aldehyde to the corresponding benzyl (B1604629) alcohol, (2-Bromo-5-iodo-4-methoxyphenyl)methanol.

Reduction to Hydrocarbons: More vigorous reduction methods can deoxygenate the aldehyde to a methyl group. The Wolff-Kishner reduction (hydrazine, a strong base like KOH, and heat) or the Clemmensen reduction (zinc amalgam and concentrated hydrochloric acid) would yield 2-bromo-5-iodo-4-methoxy-1-methylbenzene.

The electrophilic carbon of the aldehyde is susceptible to attack by various carbon nucleophiles, leading to the formation of new carbon-carbon bonds.

Aldol (B89426) Condensation: In the presence of a base, this compound can react with ketones or other aldehydes containing α-hydrogens to form β-hydroxy carbonyl compounds, which can then dehydrate to α,β-unsaturated carbonyl compounds.

Grignard Reaction: Grignard reagents (R-MgX) readily add to the aldehyde to form secondary alcohols after an acidic workup. mnstate.eduleah4sci.comlibretexts.orgchegg.com This reaction is a powerful tool for introducing a wide variety of alkyl, aryl, or vinyl groups.

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. nih.gov Reaction with a phosphorus ylide (Ph₃P=CHR) allows for the synthesis of various substituted styrenes.

Table 3: Examples of Nucleophilic Addition Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Aldol Condensation | Acetone, NaOH | 4-(2-Bromo-5-iodo-4-methoxyphenyl)-3-buten-2-one |

| Grignard Reaction | 1. CH₃MgBr, 2. H₃O⁺ | 1-(2-Bromo-5-iodo-4-methoxyphenyl)ethanol |

The aldehyde readily undergoes condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. nih.govnih.gov These derivatives have applications in coordination chemistry and medicinal chemistry. nih.govmdpi.com

Table 4: Representative Condensation Reactions

| Reagent | Product Type | General Product Structure |

|---|---|---|

| Aniline (C₆H₅NH₂) | Schiff Base (Imine) | 2-Bromo-5-iodo-N-(phenyl)-4-methoxybenzaldimine |

| Hydrazine (H₂NNH₂) | Hydrazone | This compound hydrazone |

| Semicarbazide (H₂NNHCONH₂) | Semicarbazone | 2-(2-Bromo-5-iodo-4-methoxybenzylidene)hydrazine-1-carboxamide |

Exploitation of Ortho-Halogen Functionalities for Diverse Cross-Coupling Transformations

The presence of both bromine and iodine on the aromatic ring opens up possibilities for selective palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is generally more reactive towards oxidative addition to palladium(0) than the carbon-bromine bond. This difference in reactivity allows for sequential, site-selective functionalization.

For instance, a Suzuki coupling could be performed selectively at the C-I bond using a boronic acid in the presence of a palladium catalyst, leaving the C-Br bond intact for a subsequent, different cross-coupling reaction (e.g., a Heck, Sonogashira, or another Suzuki coupling). This stepwise approach provides a powerful strategy for the synthesis of complex, highly substituted aromatic compounds.

Table 5: Predicted Selective Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Predicted Initial Product |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Bromo-4-methoxy-5-phenylbenzaldehyde |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | (E)-2-(2-Bromo-5-formyl-2-methoxyphenyl)ethenylbenzene |

Suzuki-Miyaura Cross-Coupling with Boronic Acids/Esters

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organohalides and organoboron compounds. In the case of this compound, the greater reactivity of the C-I bond compared to the C-Br bond allows for selective coupling at the 5-position. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve high yields of the mono-arylated product, leaving the bromo group intact for subsequent transformations.

A typical palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) or a combination of a palladium(II) source like Palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, is employed. The reaction is generally carried out in the presence of a base, such as sodium carbonate or cesium carbonate, in a solvent system like toluene, dioxane, or a mixture of an organic solvent and water. The reaction with an arylboronic acid would be expected to proceed selectively at the iodo-substituted position.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Boronic Acid/Ester | Ar-B(OH)₂ or Ar-B(OR)₂ |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with a ligand |

| Ligand (if applicable) | SPhos, XPhos, or similar biaryl phosphine ligands |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |

| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF |

| Temperature | 80-110 °C |

Sonogashira Coupling with Alkynes

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, can be performed selectively on this compound. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The higher reactivity of the aryl iodide facilitates preferential reaction at the C-5 position, yielding an alkynyl-substituted benzaldehyde (B42025) while preserving the bromo substituent for further functionalization. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent the formation of alkyne homocoupling byproducts. wikipedia.org

Table 2: Typical Conditions for Selective Sonogashira Coupling

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Alkyne | R-C≡CH |

| Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(OAc)₂ (1-3 mol%) with a ligand |

| Co-catalyst | CuI (1-5 mol%) |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |

| Solvent | THF or DMF |

| Temperature | Room Temperature to 60 °C |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules. wikipedia.orglibretexts.org For this compound, selective amination is achievable at the C-I position due to its higher reactivity. The choice of palladium catalyst and, critically, the phosphine ligand is essential for achieving high yields and selectivity. wikipedia.org Sterically hindered biaryl phosphine ligands are often employed to facilitate the reductive elimination step and prevent undesired side reactions.

Table 3: General Conditions for Selective Buchwald-Hartwig Amination

| Parameter | Condition |

|---|---|

| Aryl Halide | This compound |

| Amine | R¹R²NH |

| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) |

| Ligand | Xantphos, BINAP, or a Buchwald-type biaryl phosphine ligand |

| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ |

| Solvent | Toluene or Dioxane |

| Temperature | 80-120 °C |

Negishi, Stille, and Kumada Coupling Strategies

Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, other powerful cross-coupling methods can be applied to this compound.

Negishi Coupling : This reaction utilizes organozinc reagents, which are known for their high functional group tolerance. wikipedia.orgyoutube.com The coupling with an organozinc reagent would be expected to occur selectively at the C-I bond under palladium or nickel catalysis. wikipedia.orgorganic-chemistry.org

Stille Coupling : Employing organostannane reagents, the Stille coupling is another versatile tool for C-C bond formation. The reaction is typically palladium-catalyzed and would also favor reaction at the more labile C-I bond.

Kumada Coupling : This reaction involves the use of Grignard reagents (organomagnesium halides) and is often catalyzed by nickel or palladium complexes. nrochemistry.comorganic-chemistry.orgwikipedia.org Due to the high reactivity of Grignard reagents, chemoselectivity can sometimes be challenging, but selective coupling at the iodo-position is anticipated under carefully controlled conditions. nrochemistry.com

Table 4: Comparative Overview of Negishi, Stille, and Kumada Couplings

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Features |

|---|---|---|---|

| Negishi | R-ZnX | Pd(PPh₃)₄, Ni(acac)₂ | High functional group tolerance, mild reaction conditions. wikipedia.orgacs.org |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Tolerant of a wide range of functional groups, but tin byproducts can be toxic. |

| Kumada | R-MgX | NiCl₂(dppp), Pd(PPh₃)₄ | Highly reactive nucleophiles, but less tolerant of sensitive functional groups. nrochemistry.comwikipedia.org |

Regio-, Chemo-, and Stereoselective Control in Derivatization Pathways

The ability to control the selectivity of reactions involving this compound is paramount for its use in complex syntheses.

Regioselectivity : As discussed, the differential reactivity of the C-I and C-Br bonds is the primary determinant of regioselectivity in cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a low-valent palladium or nickel center, allowing for selective functionalization at the C-5 position.

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. For example, in cross-coupling reactions, the catalyst system must be chosen to favor reaction at the C-X bonds without affecting the aldehyde group. Conversely, conditions can be chosen to react the aldehyde (e.g., reduction to an alcohol or oxidation to a carboxylic acid) while leaving the C-X bonds intact. The choice of base is also critical; for instance, strong bases like NaOtBu might be incompatible with certain functional groups, necessitating the use of milder bases like K₂CO₃ or Cs₂CO₃. libretexts.org

Stereoselectivity : While the core molecule is achiral, stereocenters can be introduced in the side chains attached through coupling reactions. If the coupling partner contains a stereocenter, reaction conditions must be chosen to avoid racemization. Furthermore, certain reactions involving the aldehyde group, such as an aldol addition, can create new stereocenters, and stereoselective variants of these reactions could be employed.

Computational and Theoretical Investigations of 2 Bromo 5 Iodo 4 Methoxybenzaldehyde

Quantum Chemical Calculations of Electronic Structure and Charge Distribution

Quantum chemical calculations are fundamental to elucidating the electronic structure of 2-Bromo-5-iodo-4-methoxybenzaldehyde. These calculations begin with geometry optimization, a process where the molecule's three-dimensional arrangement is adjusted to find the lowest energy, most stable conformation. Methods such as DFT, often paired with a basis set like 6-311++G(d,p), are employed to solve the electronic Schrödinger equation approximately. nih.gov

Once the optimized geometry is obtained, the electronic properties can be analyzed. The distribution of electron density across the molecule is a key factor in determining its reactivity and intermolecular interactions. Charge distribution can be quantified using various population analysis schemes.

Mulliken Population Analysis: This method partitions the total electron population among the atoms in the molecule.

Natural Population Analysis (NPA): Performed within the framework of Natural Bond Orbital (NBO) analysis, NPA provides a more robust description of atomic charges that is less dependent on the chosen basis set compared to Mulliken analysis. researchgate.net

For this compound, calculations would reveal the electron-withdrawing effects of the halogen (bromine and iodine) and carbonyl oxygen atoms, and the electron-donating effect of the methoxy (B1213986) group. The oxygen atom of the carbonyl group and the methoxy group are expected to carry significant negative charges, while the carbonyl carbon is expected to be electropositive, making it a likely site for nucleophilic attack. The aromatic ring will exhibit a complex charge distribution due to the competing electronic effects of the four different substituents.

Hypothetical Atomic Charges on Selected Atoms of this compound This table presents exemplary data that would be obtained from a Natural Population Analysis (NPA) using a DFT/B3LYP/6-311++G(d,p) level of theory. The values are for illustrative purposes.

| Atom | Element | Functional Group | Hypothetical Natural Charge (e) |

| O1 | Oxygen | Carbonyl | -0.580 |

| C1 | Carbon | Carbonyl | +0.450 |

| Br | Bromine | Halogen | -0.055 |

| I | Iodine | Halogen | +0.020 |

| O2 | Oxygen | Methoxy | -0.550 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com

HOMO: This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. Regions of the molecule with a high HOMO density are prone to electrophilic attack.

LUMO: This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. Regions with high LUMO density are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule that is more polarizable and more reactive. mdpi.com For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the methoxy group's oxygen, while the LUMO is likely centered on the carbonyl group and the C-I bond.

Exemplary Frontier Molecular Orbital Properties Calculated values are hypothetical, based on typical results for similar aromatic aldehydes using DFT methods.

| Parameter | Description | Hypothetical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.50 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.15 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.35 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not rigid. It possesses conformational flexibility, primarily due to rotation around single bonds. The most significant rotations are:

Rotation of the aldehyde group (-CHO) relative to the benzene (B151609) ring.

Rotation of the methoxy group (-OCH₃), specifically the methyl group relative to the C-O bond.

Conformational analysis is performed computationally to identify the most stable conformers. A Potential Energy Surface (PES) scan is a common technique where the energy of the molecule is calculated as a function of the dihedral angle of a specific bond. researchgate.net For the aldehyde group, this would involve rotating the C-C bond connecting it to the ring to determine if the C=O bond is planar with the ring and if it lies syn or anti to one of the adjacent substituents (e.g., the bromine atom). The conformer with the lowest energy is the global minimum and represents the most populated structure at equilibrium.

Molecular Dynamics (MD) simulations could further investigate the dynamic behavior of the molecule over time, especially in a solvent. MD simulations solve Newton's equations of motion for the atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. This can be useful for understanding how solvent molecules might influence conformational preferences or mediate a reaction.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping the entire energy landscape of a chemical reaction, providing a detailed understanding of the mechanism. unesp.br This involves identifying the structures of reactants, products, and any intermediates, and most importantly, locating the transition state (TS).

A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. It represents the highest energy barrier that must be overcome for a reaction to proceed. By calculating the energies of the reactants and the transition state, one can determine the activation energy (Ea) of the reaction, which is crucial for understanding its kinetics.

For this compound, one could model various reactions, such as the nucleophilic addition of a reagent to the carbonyl carbon. The computational process would involve:

Optimizing the geometries of the reactants (this compound and the nucleophile).

Locating the transition state structure for the addition step.

Optimizing the geometry of the resulting tetrahedral intermediate or product.

Verifying the nature of all stationary points through frequency calculations (reactants and products have all positive frequencies; a TS has exactly one imaginary frequency).

This analysis provides a step-by-step view of bond-making and bond-breaking processes.

Hypothetical Energy Profile for a Nucleophilic Addition Reaction Illustrative relative energies for the reaction of this compound with a generic nucleophile (Nu⁻).

| Species | Description | Hypothetical Relative Energy (kcal/mol) |

| Reactants | Aldehyde + Nu⁻ | 0.0 |

| Transition State (TS) | Highest energy point during Nu⁻ attack | +15.5 |

| Product | Tetrahedral addition product | -5.2 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) through Advanced Computational Methods (Focus on Methodological Insight)

Theoretical calculations can predict spectroscopic data with increasing accuracy, aiding in structure elucidation and verification.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. The most common method is the Gauge-Including Atomic Orbital (GIAO) approach. cam.ac.uk The process involves:

Optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

Performing a GIAO-DFT calculation on the optimized structure to compute the absolute magnetic shielding tensors for each nucleus.

Converting the calculated absolute shieldings (σ) into chemical shifts (δ) by referencing them against the shielding of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory (δ = σTMS - σsample).

Often, a linear scaling factor is applied to the raw calculated shifts to correct for systematic errors arising from the chosen method, basis set, and the neglect of explicit solvent and rovibrational effects. escholarship.org

IR Frequencies: Computational methods can also predict the vibrational spectrum (IR) of a molecule. A frequency calculation on the optimized geometry yields a set of vibrational modes and their corresponding frequencies. nih.gov These calculated frequencies are typically harmonic, while experimental frequencies are anharmonic. This systematic overestimation is corrected by applying a uniform or mode-specific scaling factor (e.g., ~0.96 for B3LYP functionals) to the computed frequencies to achieve better agreement with experimental data. nih.gov

Exemplary Comparison of Calculated and Experimental Spectroscopic Data This table illustrates the typical output and comparison for spectroscopic predictions. Experimental values are not available and are included for context.

| Parameter | Atom/Bond | Predicted Value | Scaling Factor | Scaled/Corrected Value |

| ¹³C NMR Shift (ppm) | Carbonyl Carbon | 195.2 | n/a (Referenced to TMS) | 190.5 |

| ¹H NMR Shift (ppm) | Aldehyde Proton | 10.15 | n/a (Referenced to TMS) | 9.85 |

| IR Frequency (cm⁻¹) | C=O Stretch | 1755 | 0.965 | 1693 |

| IR Frequency (cm⁻¹) | C-H (aldehyde) Stretch | 2910 | 0.965 | 2809 |

Density Functional Theory (DFT) Applications for Understanding Reactivity and Stability

Density Functional Theory (DFT) is the workhorse for nearly all the computational investigations described above. Beyond geometry and energies, DFT provides a framework known as Conceptual DFT, which defines global and local reactivity indices based on how the electron density responds to a change in the number of electrons. indexcopernicus.com

These global reactivity descriptors are calculated from the HOMO and LUMO energies: mdpi.com

Chemical Potential (μ): Related to the escaping tendency of an electron (μ ≈ (EHOMO + ELUMO) / 2). A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution (η ≈ (ELUMO - EHOMO) / 2). A harder molecule is less reactive.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons (ω = μ² / 2η). It is a measure of the energy stabilization when the system acquires additional electronic charge from the environment. nih.gov

Calculated Global Reactivity Descriptors Values are hypothetical and derived from the exemplary HOMO/LUMO energies in section 4.2.

| Descriptor | Formula | Significance | Hypothetical Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron donating tendency | -4.325 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer | 2.175 |

| Electrophilicity Index (ω) | μ² / 2η | Electron accepting capability | 4.30 |

Advanced Applications of 2 Bromo 5 Iodo 4 Methoxybenzaldehyde As a Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The reactivity of the aldehyde and the differential reactivity of the carbon-halogen bonds in 2-bromo-5-iodo-4-methoxybenzaldehyde make it an excellent starting material for the synthesis of a wide array of heterocyclic compounds. These scaffolds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. This compound can serve as a key precursor for various important nitrogenous ring systems.

Indoles: While direct syntheses of indoles using this compound are not extensively documented in the provided search results, the general principles of indole (B1671886) synthesis suggest its potential utility. organic-chemistry.orgresearchgate.netuninsubria.it For instance, the aldehyde functionality can participate in condensation reactions, while the halogenated positions offer sites for subsequent cyclization reactions, such as those mediated by transition metals. organic-chemistry.org The synthesis of indole derivatives often involves the formation of a carbon-nitrogen bond followed by an intramolecular cyclization. The bromo and iodo substituents on the benzaldehyde (B42025) could be exploited in palladium-catalyzed cross-coupling reactions to achieve this.

Quinolines: The Doebner synthesis, a well-established method for preparing quinoline-4-carboxylic acids, utilizes an aldehyde, an aniline, and pyruvic acid. semanticscholar.org this compound can be employed as the aldehyde component in such reactions to generate highly substituted quinoline (B57606) derivatives. semanticscholar.org The reaction proceeds through a one-pot, three-component mechanism, often catalyzed by an acid. semanticscholar.org The resulting quinoline core would bear the bromo, iodo, and methoxy (B1213986) substituents, which can be further functionalized to create a library of novel compounds. semanticscholar.org

Imidazoles: The synthesis of imidazoles can be achieved through various routes, including the reaction of an α-haloketone with an amidine or the condensation of a dicarbonyl compound with an aldehyde and ammonia (B1221849). Although a direct synthesis of imidazoles from this compound is not explicitly detailed, its aldehyde group can readily participate in multicomponent reactions. For example, it can react with a 1,2-dicarbonyl compound and two equivalents of ammonia or an ammonium (B1175870) salt to form a correspondingly substituted imidazole. The bromo and iodo groups would remain on the phenyl substituent, available for further synthetic transformations. rasayanjournal.co.in

The following table summarizes the potential of this compound in the synthesis of these nitrogen-containing heterocycles.

| Heterocycle | Synthetic Approach | Role of this compound |

| Indoles | Transition-metal catalyzed cyclizations | Aldehyde for initial condensation, halogens for subsequent C-N bond formation. |

| Quinolines | Doebner or Pfitzinger synthesis | Aldehyde component in a three-component reaction. semanticscholar.org |

| Imidazoles | Radziszewski synthesis or similar multicomponent reactions | Aldehyde source in condensation with a dicarbonyl and ammonia. |

The utility of this compound extends to the synthesis of oxygen and sulfur-containing heterocycles.

Chromenes: The synthesis of chromenes can be accomplished through various methods, including the Pechmann condensation for coumarins (a subclass of chromen-2-ones) or the reaction of a salicylaldehyde (B1680747) derivative with an α,β-unsaturated compound. While a direct synthesis of a chromene from this compound is not explicitly described, its precursor, a suitably substituted phenol, could be prepared. The aldehyde group can be a handle for further transformations leading to the formation of the pyran ring characteristic of chromenes.

Further research is needed to fully explore the potential of this compound in the synthesis of a broader range of oxygen and sulfur heterocycles.

Integration into Natural Product Total Synthesis Efforts (e.g., Galanthamine (B1674398) Analogs)

The structural features of this compound make it a valuable intermediate in the total synthesis of complex natural products and their analogs.

Galanthamine Analogs: Galanthamine is a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. nih.gov The synthesis of galanthamine analogs often involves the construction of a complex polycyclic framework. Research has demonstrated the use of a related compound, 2-bromo-5-isopropoxy-4-methoxybenzaldehyde, as a key building block in the synthesis of precursors for the oxidative tandem cyclization to form galanthamine analogs. nih.gov In this synthesis, the benzaldehyde is coupled with a metallated aromatic species to form a diarylmethanol derivative, which is a crucial intermediate for the subsequent cyclization steps. nih.gov The bromo and methoxy groups are strategically positioned to direct the cyclization and to be present in the final analog structure. Given the structural similarity, this compound could potentially be used in a similar fashion to generate novel galanthamine analogs with different substitution patterns, which may lead to improved pharmacological properties.

The following table outlines the key reaction involving a similar benzaldehyde derivative in the synthesis of a galanthamine analog precursor.

| Reactant 1 | Reactant 2 | Key Reaction | Product |

| Metallated aromatic species | 2-Bromo-5-isopropoxy-4-methoxybenzaldehyde | Nucleophilic addition | Diaryl-methanol intermediate nih.gov |

Role in the Design and Synthesis of Advanced Organic Materials

The unique electronic and structural properties endowed by the bromo, iodo, and methoxy groups make this compound an attractive starting material for the synthesis of advanced organic materials.

The development of organic electronic materials is a rapidly growing field. The ability to tune the electronic properties of organic molecules through synthetic modification is crucial for designing materials with desired characteristics.

OLEDs and Conductive Polymers: While specific examples of the direct use of this compound in the synthesis of OLEDs or conductive polymers are not available in the provided search results, its potential is evident. The aldehyde functionality can be used to introduce this molecule into larger conjugated systems through reactions like the Wittig or Horner-Wadsworth-Emmons reaction. The bromo and iodo substituents are ideal handles for cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to extend the π-conjugation of the system. This is a key strategy in the design of both emissive materials for OLEDs and conductive polymers. The methoxy group, being an electron-donating group, can also influence the electronic properties of the resulting material.

MOFs and COFs are classes of porous crystalline materials with applications in gas storage, catalysis, and sensing. The design of these materials relies on the use of well-defined organic linkers.

MOFs and COFs: The aldehyde groups of this compound can participate in the formation of imine bonds, a common linkage in the synthesis of COFs. By reacting this benzaldehyde with a multitopic amine, a porous, crystalline framework could be constructed. The bromo and iodo substituents would be incorporated into the framework, potentially influencing its properties, such as its interaction with guest molecules or its catalytic activity. For MOF synthesis, the aldehyde can be converted to a carboxylic acid, which is a common coordinating group for metal ions. The resulting terephthalic acid derivative could then be used as a linker to build porous metal-organic frameworks. chemicalbook.com

Utility in the Synthesis of Chemical Probes and Ligands for Fundamental Academic Research

The unique substitution pattern of this compound offers multiple reaction sites, making it an intriguing scaffold for the synthesis of chemical probes and ligands for academic research. Chemical probes are essential tools for dissecting complex biological processes, while specialized ligands are crucial for the development of new catalysts and materials.

The aldehyde group serves as a versatile handle for various chemical transformations. It can be readily converted into other functional groups or used in condensation reactions to attach the benzaldehyde core to other molecular fragments. For instance, the aldehyde can be reduced to an alcohol, oxidized to a carboxylic acid, or engaged in Wittig-type reactions to form alkenes. These transformations allow for the introduction of fluorophores, affinity tags, or reactive groups necessary for the function of a chemical probe.

The presence of two distinct halogen atoms, bromine and iodine, at ortho and meta positions relative to the methoxy group, respectively, opens up possibilities for selective cross-coupling reactions. The differential reactivity of the C-Br and C-I bonds under various catalytic conditions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) allows for the stepwise and regioselective introduction of different substituents. This feature is particularly valuable in the construction of complex ligands with precisely defined three-dimensional structures.

For example, a hypothetical synthetic route towards a novel kinase inhibitor could involve the selective Suzuki coupling at the more reactive iodine position, followed by a subsequent coupling or functionalization at the bromine position. Kinase inhibitors are a significant class of therapeutic agents, and the development of new inhibitor scaffolds is an active area of research. sigmaaldrich.com While no specific kinase inhibitors based on this compound have been reported, the synthesis of chalcones from related bromo- and iodo-methoxychalcones has been shown to yield compounds with potential antidiabetic and anti-obesity properties through the activation of AMP-activated protein kinase (AMPK). sigmaaldrich.com

Furthermore, the iodo group provides a site for the introduction of a radiolabel, such as ¹²³I, ¹²⁵I, or ¹³¹I, which is a key feature in the development of radiolabeled probes for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) or for in vitro radioligand binding assays. The synthesis of (S)-[¹²⁵I]iodozacopride, a high-affinity ligand for the 5-HT₃ receptor, involves the radioiodination of a precursor molecule, highlighting a potential application for iodo-substituted benzaldehyde derivatives in neuroreceptor research.

Table 1: Potential Synthetic Transformations for Probe and Ligand Synthesis

| Functional Group | Reaction Type | Potential Product Feature |

| Aldehyde | Reductive amination | Linker to biomolecules |

| Wittig reaction | Introduction of an alkene moiety | |

| Knoevenagel condensation | Formation of a new C-C bond | |

| Bromo | Suzuki coupling | Aryl or heteroaryl substitution |

| Sonogashira coupling | Alkynyl group introduction | |

| Buchwald-Hartwig amination | C-N bond formation | |

| Iodo | Stille coupling | Organotin group transfer |

| Radioiodination | Introduction of a radioactive isotope | |

| Heck reaction | Vinylation |

Development of Novel Catalytic Systems Based on Derivatives of the Compound

The development of novel catalytic systems often relies on the design and synthesis of ligands that can modulate the activity, selectivity, and stability of a metal center. The structural features of this compound make it a candidate for the synthesis of unique ligands for organometallic catalysis.

The aldehyde functionality can be transformed into a coordinating group, such as an imine or a phosphine (B1218219), through condensation with a primary amine or reaction with a phosphine-containing nucleophile, respectively. For example, condensation with a chiral amine would yield a chiral Schiff base ligand, which could be used in asymmetric catalysis.

The two halogen atoms offer sites for the introduction of other donor groups, leading to the formation of multidentate ligands. For instance, a Suzuki or Sonogashira coupling at the iodo-position could introduce a pyridine (B92270) or a phosphine group, while the bromo-position could be used for further functionalization or to attach the ligand to a solid support. The synthesis of molybdenum complexes with ligands derived from 2-hydroxy-5-nitrobenzaldehyde (B32719) has been shown to yield effective catalysts for oxidation reactions. While the electronic and steric properties of this compound are different, this demonstrates the potential of substituted benzaldehydes in catalysis.

The field of organometallic chemistry extensively utilizes ligands to fine-tune the properties of metal catalysts for a wide range of industrial processes, including the production of polymers and pharmaceuticals. The development of new ligands is a continuous effort to improve catalytic efficiency and to enable new chemical transformations. Although no catalytic systems based on derivatives of this compound have been explicitly reported, the versatility of its functional groups suggests its potential as a precursor for the synthesis of novel ligands.

Table 2: Hypothetical Ligand Synthesis from this compound

| Starting Material | Reagent(s) | Ligand Type | Potential Catalytic Application |

| This compound | 1. (R)-1-Phenylethylamine2. [Rh(COD)Cl]₂ | Chiral Schiff Base | Asymmetric hydrogenation |

| 1. Phenylboronic acid, Pd catalyst (Suzuki coupling)2. Diphenylphosphine, n-BuLi | Phosphine-Aryl | Cross-coupling reactions | |

| 1. Trimethylsilylacetylene, Pd/Cu catalyst (Sonogashira coupling)2. Deprotection3. Azide-alkyne cycloaddition | Click-derived Triazole | Various (depending on the azide) |

Methodological Innovations and Future Directions in Research on 2 Bromo 5 Iodo 4 Methoxybenzaldehyde

Development of Automated Synthesis and High-Throughput Experimentation Protocols

The synthesis of complex molecules like 2-Bromo-5-iodo-4-methoxybenzaldehyde and its derivatives can be significantly accelerated through automated synthesis platforms. nih.govsigmaaldrich.comacs.org These systems, which combine robotics with data-driven algorithms, can perform multi-step syntheses with high precision and reproducibility, minimizing human error and enabling rapid exploration of chemical space. nih.govsigmaaldrich.comchemspeed.com For instance, platforms like the Synple automated synthesizer or the Chemputer can be programmed to handle air-sensitive reagents and execute complex reaction sequences, which would be ideal for the multi-step preparation of this compound and its subsequent functionalization. sigmaaldrich.comnih.gov

High-throughput experimentation (HTE) is a complementary approach that allows for the rapid screening of a large number of reaction conditions in parallel. nih.gov By using microscale reaction vessels and robotic liquid handlers, researchers can quickly identify optimal catalysts, solvents, and temperatures for reactions involving this compound. This is particularly valuable for optimizing challenging cross-coupling reactions where the two different halogens (bromine and iodine) offer opportunities for selective functionalization. researchgate.net The data generated from HTE can then be used to build robust synthetic protocols and train machine learning models for even greater predictive power.

Table 1: Application of Automated Technologies to this compound Research

| Technology | Application to this compound | Potential Benefits |

|---|---|---|

| Automated Synthesis Platforms | Multi-step synthesis of the core molecule and its derivatives. | Increased speed, higher reproducibility, reduced manual labor, safer handling of reagents. nih.govsigmaaldrich.com |

| High-Throughput Experimentation (HTE) | Optimization of selective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C-Br vs. C-I positions. | Rapid identification of optimal reaction conditions, discovery of new catalytic systems, generation of large datasets for analysis. nih.govresearchgate.net |

| Flow Chemistry | Continuous production of intermediates and the final compound. | Enhanced safety for exothermic reactions, improved process control, easier scale-up. acs.orgscilit.com |

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

For example, models like RegioML have demonstrated high accuracy in predicting the sites of electrophilic aromatic substitution, a task relevant for further functionalizing the aromatic ring. rsc.orgresearchgate.netresearchgate.net In the context of cross-coupling reactions, which are central to the utility of this compound, ML algorithms can predict the optimal combination of catalyst, ligand, and base to achieve high yields, potentially even discriminating between the C-Br and C-I bonds. nih.govrsc.orgprinceton.edu Studies have shown that random forest algorithms can successfully predict the yields of Buchwald-Hartwig C-N cross-couplings, a type of reaction highly applicable to this scaffold. nih.govresearchgate.net This predictive power accelerates the discovery of new synthetic routes and reduces the number of experiments required, saving time and resources. princeton.edu

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques that allow for in-situ (in the reaction mixture) and operando (under actual operating conditions) monitoring are invaluable tools for this purpose. nih.govresearchgate.net

For reactions involving this compound, techniques like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be used to track the concentration of reactants, intermediates, and products in real-time. nih.govscilit.commt.com This is particularly useful for studying complex and fast reactions, such as the formation of Grignard reagents, and for ensuring safety by monitoring exothermic events. mt.comstk-online.chhzdr.de Furthermore, operando X-ray absorption spectroscopy (XAS) can provide detailed information about the electronic state and coordination environment of a metal catalyst during a cross-coupling reaction, helping to elucidate the catalytic cycle and identify the active species. rsc.orgacs.orgresearchgate.net This level of mechanistic insight is essential for the rational design of more efficient and selective catalysts for the transformation of dihalogenated aromatics.

Table 2: Spectroscopic Techniques for Studying Reactions of this compound

| Technique | Information Provided | Relevance to Research |

|---|---|---|

| In-situ FTIR/ATR | Real-time concentration of functional groups (e.g., C=O, C-Br, C-I). | Monitors reaction kinetics, detects intermediates, and determines reaction endpoints. mt.comstk-online.ch |

| Online Flow NMR | Quantitative analysis of all soluble species in the reaction mixture. | Elucidates reaction mechanisms and provides precise kinetic data, even in complex mixtures. nih.govscilit.com |

| Operando XAS | Electronic state and local structure of metal catalysts. | Unravels catalytic cycles and helps in the rational design of improved catalysts for cross-coupling. nih.govrsc.org |

| Raman Spectroscopy | Vibrational information, complementary to FTIR, especially for symmetric bonds. | Monitors changes in the catalyst and substrates on the catalyst surface during heterogeneous catalysis. |

Exploration of Novel Biocatalytic Approaches for Synthesis and Transformation

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional synthetic methods. tudelft.nl Research into the biocatalytic potential for synthesizing and transforming this compound could unlock novel and sustainable chemical pathways.

For instance, the aldehyde group can be selectively reduced to an alcohol using alcohol dehydrogenases (ADHs) or whole-cell biocatalysts from plant or microbial sources, often with high chemoselectivity that avoids reaction at the halogen sites. scielo.org.mxscielo.org.mxnih.gov Enzymes from sources like Aloe vera or lentils have been shown to reduce a variety of aromatic aldehydes. scielo.org.mxresearchgate.net Furthermore, the field of enzymatic halogenation and dehalogenation is rapidly advancing. nih.govnih.govacs.org It may be possible to employ halogenases to introduce the bromine or iodine atoms with high regioselectivity, or to use dehalogenases for their selective removal, providing alternative routes to functionalized products. researchgate.netacs.org These enzymatic methods operate under mild conditions (neutral pH, room temperature) and avoid the use of toxic reagents and heavy metals, aligning with the principles of green chemistry. scielo.org.mx

Emerging Research Trends in Dual Halogen-Functionalized Aromatics

Dual halogen-functionalized aromatic compounds are highly valuable intermediates in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science. nih.govacs.org A major trend is the development of site-selective cross-coupling reactions, which take advantage of the different reactivities of the two halogen atoms. researchgate.netnih.gov Typically, the carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for sequential functionalization. This enables the introduction of two different groups onto the aromatic ring in a controlled manner.

Recent research focuses on developing catalytic systems (often using nickel or palladium) that can precisely control which C-X bond reacts, sometimes even reversing the natural reactivity order through careful choice of ligands, additives, or reaction conditions. researchgate.netnih.gov This selective functionalization is a powerful strategy for rapidly building molecular diversity from a single, versatile starting material like this compound. These building blocks are crucial in medicinal chemistry, where halogen atoms can form halogen bonds with biological targets, enhancing binding affinity and specificity. acs.org

Identification of Unexplored Reactivity Pathways and Synthetic Utility

The combination of three distinct functional groups (aldehyde, bromo, iodo) on the this compound scaffold opens the door to a wide range of unexplored reactivity pathways. Beyond sequential cross-coupling, the molecule could participate in multicomponent reactions where the aldehyde and one or both halogens react in a single pot to form complex heterocyclic structures. The synthesis of heterocycles like pyrazolines and pyrimidines often starts from aldehyde precursors. proquest.com

The aldehyde group itself is a gateway to numerous transformations. It can be converted into an imine for further functionalization, used in Wittig-type reactions to form alkenes, or serve as an anchor for the synthesis of complex natural product analogues. The interplay between the electronic effects of the methoxy (B1213986) group and the two halogens could also lead to unexpected reactivity in electrophilic or nucleophilic aromatic substitution reactions. Investigating these pathways, potentially guided by computational chemistry and AI, could reveal novel synthetic transformations and provide access to previously inaccessible molecular architectures. For example, the synthesis of novel halogenated heterocycles is an active area of research for creating new kinase inhibitors and other bioactive molecules. nih.gov

Prospects for the Discovery of New Chemical Entities from this compound Derivatives

The ultimate goal of exploring the chemistry of this compound is to use it as a scaffold for the discovery of new chemical entities (NCEs) with valuable applications, particularly in drug discovery and materials science. namiki-s.co.jp The presence of halogen atoms is a common feature in many modern pharmaceuticals, where they can modulate properties like lipophilicity, metabolic stability, and binding affinity through halogen bonding. nih.govacs.org

By using the synthetic strategies outlined above—such as automated synthesis, selective cross-coupling, and novel biocatalytic transformations—large libraries of derivatives can be generated from this single precursor. These libraries can then be screened for biological activity against various targets, such as protein kinases or receptors. nih.gov The unique substitution pattern of this compound provides a distinct three-dimensional arrangement of functional groups that may interact with biological macromolecules in novel ways, increasing the probability of identifying potent and selective lead compounds for new medicines. nih.gov The development of such halogenated scaffolds is a key strategy in modern medicinal chemistry. acs.org

Q & A

Q. What are the recommended synthesis methods for 2-Bromo-5-iodo-4-methoxybenzaldehyde?

The compound can be synthesized via Schiff base formation by reacting 2-bromo-4-hydroxy-5-methoxybenzaldehyde with amines (e.g., 4-methoxyaniline) in methanol at room temperature for 30 minutes, yielding crystalline products suitable for X-ray diffraction . Another method involves condensation with acetone under basic conditions (NaOH) for 6 hours, followed by neutralization and crystallization .

- Key Conditions :

| Reactant | Solvent | Time | Temperature | Yield |

|---|---|---|---|---|

| 4-Methoxyaniline | Methanol | 30 min | RT | Not reported |

| Acetone/NaOH | Acetone | 6 h | RT | 85% |

Q. What safety protocols should be followed when handling this compound?

While toxicological data are limited , standard precautions include:

Q. How is this compound characterized structurally?

X-ray crystallography is the gold standard. The compound crystallizes in the orthorhombic system, with π-π interactions (centroid distance: 3.758 Å) and hydrogen bonds (O–H⋯O/N) . NMR and IR spectroscopy are used to confirm functional groups, while mass spectrometry verifies molecular weight.

Advanced Research Questions

Q. How does this compound participate in coordination chemistry and catalysis?

The aldehyde and methoxy groups act as electron-withdrawing and donating moieties, enabling Schiff base formation with amines. These complexes exhibit trans-configurations at the C=N bond and stabilize metal centers in catalytic systems . Applications include enzyme mimicry and magnetic material design .

Q. What crystallographic techniques resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction reveals:

Q. How should researchers address contradictions in hazard data?

Discrepancies exist between sources: notes incomplete toxicological studies, while claims "no known hazards." Mitigation strategies include:

- Assuming higher toxicity and using PPE (gloves, goggles, fume hoods).

- Conducting small-scale pilot studies to assess reactivity/toxicity.

Q. What experimental designs optimize solvent selection for reactions?

- Polar Protic Solvents (Methanol) : Enhance Schiff base formation via hydrogen bonding .

- Polar Aprotic Solvents (Acetone) : Favor nucleophilic substitutions under basic conditions .

- Reaction Monitoring : Use TLC or HPLC to track intermediates and adjust solvent polarity accordingly.

Q. How do steric and electronic effects influence reactivity?

- Bromo/Iodo Groups : Increase electrophilicity at the aldehyde position, facilitating nucleophilic attacks.

- Methoxy Group : Ortho/para-directing effects alter regioselectivity in cross-coupling reactions.

- Steric Hindrance : Bulky substituents (e.g., 3,4-dimethylphenyl in derivatives) may slow reaction kinetics .

Data Analysis and Troubleshooting

Q. How to interpret unexpected NMR peaks in derivatives?

- Impurities : Compare with reference spectra (e.g., unreacted starting material).

- Tautomerism : Check for enol-keto equilibria in Schiff bases using variable-temperature NMR.

- Dynamic Effects : Use 2D NMR (COSY, NOESY) to resolve overlapping signals.

Q. What strategies validate crystallographic data against computational models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.